Pentyl methylphosphonofluoridate

Description

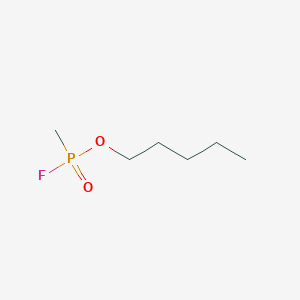

Structure

3D Structure

Properties

CAS No. |

13454-59-6 |

|---|---|

Molecular Formula |

C6H14FO2P |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

1-[fluoro(methyl)phosphoryl]oxypentane |

InChI |

InChI=1S/C6H14FO2P/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |

InChI Key |

DCTCNMMFVAJVCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(C)F |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Pentyl Methylphosphonofluoridate

Fundamental Mechanisms of Phosphonofluoridate Hydrolysis

The hydrolysis of pentyl methylphosphonofluoridate involves the cleavage of the phosphorus-fluorine (P-F) bond, a reaction common to all phosphonofluoridates. This process can be influenced by various factors, including the pH of the solution and the presence of catalysts.

The cleavage of the P-F bond in aqueous solutions is a critical process in the degradation of phosphonofluoridates. Theoretical and experimental studies on analogous compounds like sarin (B92409) and soman (B1219632) indicate that the hydrolysis generally proceeds via a nucleophilic attack on the electron-deficient phosphorus center. pnas.org

In neutral or alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as the primary nucleophile. The reaction mechanism is often described as a two-step process involving a pentacoordinate intermediate. pnas.org First, the hydroxide ion attacks the phosphorus atom, leading to the formation of a transient trigonal bipyramidal intermediate. Subsequently, the fluoride (B91410) ion is expelled, resulting in the formation of pentyl methylphosphonic acid. pnas.org

Computational studies on sarin and other phosphonofluoridates have shown that the formation of this pentacoordinate intermediate is typically the rate-determining step in aqueous solutions. pnas.org The energy barrier for this step is influenced by the substituents on the phosphorus atom. The presence of the electron-donating pentoxy group in this compound would influence the electrophilicity of the phosphorus atom and, consequently, the rate of nucleophilic attack.

The general reaction can be depicted as: CH₃P(O)(F)O(CH₂)₄CH₃ + H₂O → CH₃P(O)(OH)O(CH₂)₄CH₃ + HF

In acidic conditions, a different mechanism can occur, potentially involving protonation of the phosphoryl oxygen or the fluorine atom, which would make the phosphorus atom more susceptible to attack by a weaker nucleophile like water. Studies on related methylphosphinate esters have shown that acid-catalyzed hydrolysis can proceed with both P-O and C-O bond fission, although P-F bond cleavage is the predominant pathway for phosphonofluoridates due to the lability of the P-F bond. nih.gov

The rate of hydrolysis of phosphonofluoridates is highly dependent on the pH of the aqueous solution. Generally, the hydrolysis is slowest in acidic to neutral pH and increases significantly in alkaline conditions due to the higher concentration of the strong nucleophile, OH⁻.

For related nerve agents like sarin and soman, studies have shown that the reactivity increases in the presence of certain buffers, such as phosphate, even at neutral pH. nih.gov Phosphate can act as a nucleophilic catalyst, attacking the phosphorus atom to form a transient phosphonate-phosphate anhydride, which then hydrolyzes to the corresponding alkyl methylphosphonic acid. nih.gov

The pH-rate profile for the hydrolysis of phosphonofluoridates typically shows a region of low reactivity at acidic pH, a plateau in the near-neutral region (where water is the main nucleophile), and a sharp increase in rate as the pH becomes more alkaline. Studies on the hydrolysis of various phosphoramidates and phosphinates have demonstrated this characteristic pH dependency. stackexchange.comresearchgate.net The ionic strength of the medium can also affect the hydrolysis rate, as ions can interact with the reactants and the transition state, thereby stabilizing or destabilizing them. researchgate.net

| pH Range | Predominant Nucleophile | General Effect on Hydrolysis Rate |

| < 4 | H₂O | Slow |

| 4 - 7 | H₂O, Buffer Anions | Slow to Moderate |

| > 7 | OH⁻ | Rapidly Increasing |

This table provides a generalized summary of pH effects on phosphonofluoridate hydrolysis based on data from analogous compounds.

The hydrolysis of phosphonofluoridates can be significantly accelerated by various catalysts. Metal ions, particularly divalent and trivalent cations, can act as Lewis acids, coordinating to the phosphoryl oxygen or the fluorine atom. This coordination increases the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack. pnas.org

Surface catalysis is another important degradation pathway. Metal oxides, such as TiO₂, have been shown to effectively promote the hydrolysis of sarin and soman. acs.org The mechanism on these surfaces often involves dissociative adsorption, where the P-F bond is cleaved upon interaction with the surface, which may involve surface hydroxyl groups. acs.org This process can significantly reduce the toxicity of the compound by breaking it down into less harmful products.

Stereochemical Aspects of Phosphonofluoridate Reactions

The phosphorus atom in this compound is a stereocenter, meaning it can exist as two different enantiomers (R and S). The stereochemical outcome of reactions at this chiral center is of significant interest.

Nucleophilic substitution reactions at a tetrahedral phosphorus center can proceed with either inversion or retention of the stereochemical configuration. The outcome depends on the reaction mechanism.

For most nucleophilic displacement reactions at the phosphorus atom in phosphonohalides, an inversion of configuration is observed. This is consistent with an Sₙ2-type mechanism, where the nucleophile attacks the phosphorus center from the side opposite to the leaving group (the fluoride ion in this case). This backside attack leads to a pentacoordinate transition state that, upon departure of the leaving group, results in an inverted stereochemistry of the product.

However, under certain conditions or with specific reagents, reactions can proceed with retention of configuration. This is often indicative of a mechanism involving a pentacoordinate intermediate with a longer lifetime, which can undergo a process called pseudorotation before the leaving group departs. Retention of configuration is also common in electrophilic reactions at the phosphorus center.

For instance, certain phosphotriesterases, which are enzymes capable of hydrolyzing organophosphorus compounds, show a preference for one enantiomer over the other. This enantioselectivity is a key factor in the development of enzyme-based methods for detoxification.

Oxidative and Reductive Transformation Pathways of Organophosphorus Compounds

The transformation of organophosphorus compounds like this compound can proceed through oxidative and reductive pathways, which are crucial in both environmental degradation and controlled decontamination processes.

Oxidative Pathways:

Oxidative degradation is a common and effective method for the decomposition of organophosphorus compounds. Strong oxidizing agents, such as hypochlorite (B82951) (the active ingredient in bleach), are frequently used for this purpose. The reaction with hypochlorite leads to the rapid destruction of the molecule.

Another significant oxidative pathway is photocatalytic decomposition. When exposed to ultraviolet (UV) light in the presence of a semiconductor photocatalyst like titanium dioxide (TiO2), organophosphorus compounds undergo degradation. Research on compounds analogous to this compound, such as isopropyl methylphosphonofluoridate (sarin), has shown that photocatalysis on TiO2 surfaces leads to the breakdown of the molecule. researchgate.net The process involves the generation of highly reactive hydroxyl radicals that attack the organophosphorus structure.

The degradation of dimethyl methylphosphonate (B1257008) (DMMP), a common simulant for nerve agents, has been shown to proceed through the consecutive oxidation of its methoxy (B1213986) groups and then the methyl group. researchgate.net This suggests a similar pathway could be expected for this compound, involving the oxidation of the pentyl group.

Reductive Pathways:

Information regarding the specific reductive transformation pathways of this compound is less common in publicly available literature. However, general principles of organophosphorus chemistry suggest that reduction could occur at the phosphorus center under specific conditions, though this is a less favored pathway compared to hydrolysis and oxidation.

A Fenton-like oxidation system, which involves hydrogen peroxide and a catalyst like nanoscale zero-valent iron, has been shown to be effective in degrading other organic compounds and could potentially be applied to organophosphorus agents. nih.gov This system generates powerful hydroxyl radicals that drive the degradation process.

Table 1: Expected Oxidative Transformation Products of this compound

| Reactant | Oxidizing Agent/Condition | Major Expected Products |

| This compound | Hypochlorite | Methylphosphonic acid, Pentanol, Chloride ions |

| This compound | TiO2/UV | Methylphosphonic acid, Pentanal, Pentanoic acid, CO2, Phosphate |

Interaction Mechanisms with Selected Chemical Species and Materials

The interaction of this compound with various chemical species and materials is largely governed by the reactivity of the phosphorus-fluorine (P-F) bond and the pentyl ester group.

Hydrolysis:

The most significant reaction for this compound in the presence of water is hydrolysis. The P-F bond is susceptible to nucleophilic attack by water, leading to its cleavage and the formation of pentyl methylphosphonic acid and hydrofluoric acid. The rate of hydrolysis is influenced by pH, with the reaction being faster under alkaline conditions. This initial hydrolysis product, pentyl methylphosphonic acid, can undergo further, slower hydrolysis of the ester bond to yield methylphosphonic acid and pentanol.

Interaction with Metal Oxides:

Metal oxides can play a significant role in the decomposition of organophosphorus compounds. Studies on sarin have shown that it strongly adsorbs onto γ-alumina via its phosphoryl (P=O) oxygen. researchgate.net Following adsorption, two primary decomposition reactions are observed: dealkylation, which would involve the removal of the pentyl group, and hydrolysis of the P-F bond. researchgate.net The hydrolysis reaction is often the predominant process and can be accelerated by the presence of water and basic sites on the oxide surface. researchgate.net

Table 2: Key Interaction Mechanisms of this compound

| Interacting Species/Material | Primary Interaction Mechanism | Key Products |

| Water (Hydrolysis) | Nucleophilic attack on the phosphorus atom | Pentyl methylphosphonic acid, Hydrofluoric acid |

| Metal Oxides (e.g., Alumina) | Adsorption via phosphoryl group followed by hydrolysis and/or dealkylation | Pentyl methylphosphonic acid, Pentene, Methylphosphonic acid |

Computational and Theoretical Chemistry in Pentyl Methylphosphonofluoridate Research

Quantum Chemical Investigations of Molecular Structure and Bonding

Quantum chemical methods examine the electronic structure of a molecule to predict its geometry, stability, and chemical behavior. These calculations are fundamental to understanding the reactivity of Soman (B1219632).

Soman is a chiral molecule containing two stereocenters, one at the phosphorus atom and one at the carbon atom of the pinacolyl group, resulting in four distinct stereoisomers (C(+)P(+), C(+)P(−), C(−)P(−), and C(−)P(+)). wikipedia.org Each of these isomers exhibits different toxicities. wikipedia.org Computational methods are crucial for analyzing the conformational landscape of these isomers. By calculating the potential energy surface as a function of bond rotations (dihedral angles), researchers can identify the most stable, low-energy conformations. The orientation of the bulky pinacolyl group relative to the phosphonyl group is a key determinant of its interaction with biological targets. nih.gov The velocity of aging and reactivation of acetylcholinesterase (AChE) inhibited by Soman is dependent on the orientation of the phosphonyl group at the enzyme's surface, highlighting the importance of conformational preferences. nih.gov

Density Functional Theory (DFT) and ab initio ("from the beginning") calculations are powerful quantum mechanical methods used to predict the electronic properties and reactivity of molecules. nih.govnih.gov DFT has been widely used to study nerve agents, including Soman. acs.orgnih.govnih.gov These calculations reveal that the phosphorus atom in Soman is highly electron-deficient (electrophilic), making it the primary target for attack by electron-rich species (nucleophiles), such as water or the serine residue in the active site of acetylcholinesterase (AChE). nih.govnih.govnih.gov

Density Functional Theory (DFT): DFT methods, such as B3LYP and wb97xD, are used to model chemical reactivity. nih.govmdpi.commdpi.com Studies have shown a direct correlation between the calculated electrophilicity index of nerve agents and their experimental hydrolysis rates. nih.gov The wb97xD method, in particular, has been found to be highly suitable for predicting these rates. nih.gov DFT calculations have also been instrumental in understanding how Soman interacts with catalytic surfaces, such as zirconium-based metal-organic frameworks (Zr-MOFs), revealing that Soman binds more favorably to the active sites than other agents like Sarin (B92409). acs.orgnih.gov

Ab Initio Calculations: These methods, which are computationally intensive, provide a highly accurate description of chemical reactions. rsc.orgrsc.orgarxiv.org State-of-the-art ab initio Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations have been employed to characterize the covalent inhibition mechanism between AChE and Soman for the first time. nih.govnih.gov These simulations elucidated a stepwise addition-elimination mechanism for the phosphonylation of the catalytic serine residue in AChE. nih.govnih.gov

Table 1: Application of Quantum Chemical Methods in Soman Research This table is interactive. You can sort and filter the data.

| Computational Method | Area of Investigation | Key Findings | References |

|---|---|---|---|

| DFT (wb97xD) | Hydrolysis Rate Prediction | Calculated electrophilicity index correlates with experimental hydrolysis rates. | nih.gov |

| DFT | Interaction with Catalysts | Soman binds more favorably to NU-1000 MOF active sites than Sarin. | acs.orgnih.gov |

| TD-DFT | Sensing Mechanism | Used to understand the spirolactam ring-opening in a rhodamine-based probe upon reaction with a Soman simulant. | mdpi.com |

| Ab Initio QM/MM MD | Enzyme Inhibition Mechanism | Revealed a stepwise addition-elimination mechanism for AChE phosphonylation by Soman. | nih.govnih.gov |

Molecular Dynamics Simulations of Reactivity and Intermolecular Interactions

While quantum chemistry provides a static picture of electronic structure, molecular dynamics (MD) simulations introduce temperature and time, allowing researchers to observe the dynamic behavior of molecules. mdpi.comyoutube.com MD simulations model the movements and interactions of atoms and molecules over time, providing a virtual microscope to view chemical processes. nih.govmdpi.comrsc.org

In the context of Soman, MD simulations have been used to study its interactions with water molecules, which is crucial for understanding its hydrolysis and persistence in the environment. acs.orgnih.gov For example, simulations of Soman within the pores of the NU-1000 MOF showed that free water molecules prioritize interactions with the nerve agent, which is a key insight into the material's potential for decontamination. acs.orgnih.gov Furthermore, QM/MM MD simulations have been essential in mapping the free energy profile of the reaction between Soman and AChE, identifying the rate-limiting step and the roles of specific amino acid residues in the enzyme's active site. nih.govnih.gov These simulations show that His440 acts as a general base, facilitating the nucleophilic attack of Ser200 on the phosphorus atom of Soman. nih.govnih.gov

Computational Modeling of Reaction Pathways and Transition States

A primary goal of computational chemistry in this field is to map the detailed pathways of reactions, particularly hydrolysis, which is the main route of natural degradation.

The hydrolysis of Soman involves the cleavage of the phosphorus-fluorine (P-F) bond by a water molecule. wikipedia.org Computational simulations, primarily using DFT, can model this process in detail. Researchers can calculate the energy of the system as the water molecule approaches the Soman molecule and the P-F bond breaks. This allows for the identification of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy barrier. A lower activation energy implies a faster reaction.

Simulations have shown that the hydrolysis of G-series agents like Soman is an exothermic process. nih.gov Computational studies can compare different potential hydrolysis pathways to determine the most likely mechanism. This detailed mechanistic understanding is vital for predicting the environmental fate of the compound and for designing effective decontamination strategies. researchgate.netoup.com

Many substances can catalyze, or speed up, the hydrolysis of Soman. Computational modeling is essential for understanding how these catalysts work at a molecular level.

Catalysis by Ions: Experimental studies have shown that ions like hypochlorite (B82951) (ClO⁻) can dramatically accelerate Soman hydrolysis. e3s-conferences.org In a solution with a ClO⁻ concentration of 3.22×10⁻³ M, the half-life of Soman was reduced to just 82.5 seconds, a rate 875 times faster than in water alone at the same pH. e3s-conferences.org Computational studies can elucidate this effect by modeling the interaction between the hypochlorite ion and the Soman molecule. These simulations can demonstrate how the catalyst stabilizes the transition state of the hydrolysis reaction, thereby lowering the activation energy and increasing the reaction rate.

Catalysis by Materials: As mentioned, materials like the NU-1000 MOF are being investigated for nerve agent degradation. acs.orgnih.gov Computational studies are central to this research. DFT calculations can determine the binding energy of Soman to the catalyst's active site, while MD simulations can model the behavior of the agent and water within the catalyst's pores. acs.orgnih.gov These simulations give insight into how the MOF creates a favorable environment for the hydrolysis reaction, guiding the development of more efficient decontamination materials. acs.orgnih.gov

Structure-Activity Relationship Prediction via Computational Approaches

In the field of computational and theoretical chemistry, the prediction of structure-activity relationships (SAR) for compounds like pentyl methylphosphonofluoridate is a critical area of research. These computational approaches aim to establish a correlation between the molecular structure of a compound and its biological activity, thereby guiding the design of new molecules with desired properties and predicting the potential toxicity of existing ones. For organophosphorus compounds such as this compound, the primary biological activity of concern is the inhibition of the enzyme acetylcholinesterase (AChE).

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive endeavor. These models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. A significant QSAR study on a diverse dataset of 278 pentavalent organophosphate oxons, a class to which this compound belongs, was conducted to predict their bimolecular rate constants for inhibiting human acetylcholinesterase. nih.gov This research utilized orthogonal projection to latent structures regression, along with rigorous validation methods, to develop a consensus QSAR model. The findings from this study are particularly relevant for understanding the factors that govern the reactivity and, consequently, the toxicity of methylphosphonofluoridate analogs.

The study revealed that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was a highly significant descriptor in predicting the binding affinity of these compounds to AChE. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity, which in this context, translates to more potent inhibition of the enzyme. The predictive power of the developed QSAR model is summarized in the table below.

Table 1: Performance of a Consensus QSAR Model for Organophosphate AChE Inhibitors

| Metric | Value | Interpretation |

|---|---|---|

| Mean Training Set R² | 0.80 | Indicates a good fit of the model to the training data. |

| Mean Test Set R² | 0.76 | Shows good predictive ability for new compounds. |

| Consensus External Test Set R² | 0.66 | Demonstrates reasonable prediction for an external set of compounds. |

| Training Set RMSE | 0.76 | Root Mean Square Error for the training set. |

| External Test Set RMSE | 0.88 | Root Mean Square Error for the external test set. |

Data sourced from a study on 278 organophosphate compounds. nih.gov

Another powerful computational technique employed in SAR studies is molecular docking. This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can simulate its interaction with the active site of acetylcholinesterase, providing insights into the binding affinity and the specific interactions that stabilize the complex.

While specific docking studies on this compound are not widely published, research on structurally similar nerve agents provides valuable comparative data. A study involving the docking of several well-known nerve agents against AChE revealed varying binding energies, which correlate with their inhibitory potency. nih.gov These findings help to contextualize the potential activity of this compound based on its structural similarities and differences with these agents.

Table 2: Molecular Docking Binding Energies of Nerve Agents with Acetylcholinesterase (AChE)

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Sarin (GB) | -4.8 |

| Soman (GD) | -6.0 |

| Tabun (GA) | -5.1 |

| VX | -6.3 |

| Donepezil (Reference AChE inhibitor) | -12.3 |

Data from a molecular docking study of nerve agents against AChE. nih.gov

The data in Table 2 illustrates that even small variations in the alkyl groups of these methylphosphonate (B1257008) compounds can lead to significant differences in their binding affinity to acetylcholinesterase. For instance, the larger and more complex alkyl groups in Soman and VX are associated with stronger binding energies compared to Sarin. nih.gov This suggests that the pentyl group in this compound would also have a distinct influence on its binding characteristics. Computational models predict that the binding of these inhibitors involves interactions with key amino acid residues within the active site of AChE. nih.gov

Advanced Analytical Methodologies for Research on Pentyl Methylphosphonofluoridate

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, allowing for the separation of complex mixtures into their individual components. For organophosphorus compounds like pentyl methylphosphonofluoridate, both gas and liquid chromatography, especially when coupled with mass spectrometry, are indispensable tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phosphonofluoridates

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including phosphonofluoridates. nist.govbrjac.com.br In GC, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. piketech.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

For phosphonofluoridates, GC-MS analysis provides both retention time data from the GC and structural information from the MS. The electron ionization (EI) mass spectra of these compounds are often characterized by specific fragmentation patterns, which aid in their identification. researchgate.net While intact organophosphorus-based nerve agents can be analyzed directly by GC-MS, the analysis often focuses on their degradation products. mdpi.com The use of high-resolution mass spectrometry (HRMS) in conjunction with GC can further enhance identification confidence by providing highly accurate mass measurements. osti.gov

Table 1: Key Aspects of GC-MS Analysis for Phosphonofluoridates

| Parameter | Description | Relevance |

| Retention Time (RT) | The time it takes for a compound to travel through the GC column. | A characteristic property under specific chromatographic conditions, aiding in preliminary identification. |

| Electron Ionization (EI) | A hard ionization technique that produces fragment-rich mass spectra. nih.gov | Provides detailed structural information and a characteristic fingerprint for library matching. nih.gov |

| Characteristic Ions | Specific fragments in the mass spectrum that are indicative of the compound's structure. | Crucial for confirming the presence of the phosphonofluoridate functional group and the specific alkyl substituents. |

| Spectral Libraries | Databases of known mass spectra (e.g., NIST, OPCW Central Analytical Database). mdpi.com | Used to compare the acquired spectrum of an unknown compound for positive identification. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Products

This compound can hydrolyze to form non-volatile, polar degradation products, primarily alkyl methylphosphonic acids (AMPAs). chromatographytoday.com These degradation products are often more persistent in the environment and serve as key markers. Due to their polarity and low volatility, they are not suitable for direct GC-MS analysis and are instead analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographytoday.comnih.gov

LC-MS/MS offers several advantages for analyzing these polar analytes. nih.gov It separates compounds in the liquid phase, accommodating non-volatile and thermally sensitive molecules. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity by isolating a precursor ion, fragmenting it, and then detecting a specific product ion. This technique, known as multiple reaction monitoring (MRM), is highly selective and allows for the detection of trace levels of degradation products in complex matrices. mdpi.com

A significant challenge in the LC analysis of highly polar compounds like methylphosphonic acid is achieving sufficient retention on standard reversed-phase columns. chromatographytoday.comnih.gov To overcome this, derivatization techniques or specialized chromatographic methods may be employed. nih.gov

Developments in Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical for reliable and sensitive analysis. This step involves extracting the analyte from its matrix (e.g., soil, water, or biological fluids) and concentrating it. For organophosphorus compounds, solid-phase extraction (SPE) is a commonly used technique. researchgate.net

To improve the chromatographic behavior and detectability of polar analytes like AMPAs for GC-MS analysis, a derivatization step is often necessary. chromatographytoday.com Derivatization modifies the analyte by replacing active hydrogen atoms in polar functional groups (like -OH) with less polar groups, thereby increasing volatility and reducing unwanted interactions within the GC system. research-solution.com

Common derivatization strategies include:

Silylation: This is a widely used method where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Silylation is effective for the analysis of the hydrolysis products of nerve agents.

Alkylation/Esterification: This involves converting acidic protons into alkyl esters. Reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) are used for this purpose. chromatographytoday.comresearchgate.neticm.edu.pl Derivatization with PFBBr, for example, has been shown to improve the detection of nerve agent degradation products by both GC-MS and LC-MS/MS. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure high reaction yield and the formation of a stable derivative suitable for analysis. icm.edu.pl

Spectroscopic Characterization in Mechanistic Investigations

Spectroscopic techniques are vital for the unambiguous structural elucidation of molecules and for studying their chemical reactions. Nuclear magnetic resonance and advanced mass spectrometry techniques provide detailed insights into the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. mdpi.comnih.gov It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For organophosphorus compounds, multinuclear NMR is particularly powerful.

³¹P NMR: As phosphorus is a key element in these compounds, ³¹P NMR is an essential screening tool. scirp.org The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. The coupling between phosphorus and adjacent fluorine (¹J(P-F)) provides definitive evidence for the P-F bond and can help identify the alkyl group attached to the phosphorus atom. scirp.org

¹⁹F NMR: This technique directly observes the fluorine nucleus. The coupling to the phosphorus atom in ¹⁹F NMR spectra further confirms the P-F bond. scirp.org

¹H and ¹³C NMR: These standard NMR techniques provide information about the pentyl group and the methyl group attached to the phosphorus, helping to complete the structural assignment.

2D NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms in the molecule, allowing for unambiguous assignment of all signals and complete structural elucidation. scirp.org

Table 2: Representative NMR Data for a Methylphosphonofluoridate Structure

| Nucleus | Type of Information | Typical Observation |

| ³¹P | Chemical environment of Phosphorus | A doublet (due to coupling with ¹⁹F) with a chemical shift characteristic of a phosphonofluoridate. scirp.org |

| ¹⁹F | Presence and environment of Fluorine | A doublet (due to coupling with ³¹P) confirming the P-F bond. scirp.org |

| ¹H | Proton environment | Signals corresponding to the CH₃-P and pentyl (O-C₅H₁₁) groups, with splitting patterns indicating neighboring protons. |

| ¹³C | Carbon skeleton | Resonances for each unique carbon atom in the methyl and pentyl groups. |

| ¹J(P-F) | P-F bond confirmation | A large coupling constant (typically ~1050 Hz) is a definitive indicator of a direct P-F bond. scirp.org |

Note: Specific chemical shifts and coupling constants are unique to the exact molecular structure and solvent conditions.

Advanced Mass Spectrometry Techniques for Structural Elucidation and Reaction Monitoring

Beyond standard GC-MS, advanced mass spectrometry techniques offer deeper insights into molecular structure and reactivity. nih.gov These methods are crucial for distinguishing between isomers and for tracking the progress of chemical reactions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm). mdpi.com This precision allows for the determination of the elemental composition of a molecule and its fragments, significantly increasing the confidence in its identification. researchgate.netmdpi.com

Tandem Mass Spectrometry (MS/MS or MSⁿ): In MS/MS, ions of a specific mass-to-charge ratio are selected, fragmented (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are analyzed. nih.govmdpi.com This process can be repeated in multiple stages (MSⁿ) to build a detailed picture of the molecule's fragmentation pathways, which is invaluable for structural elucidation and for differentiating isomers that might have similar primary mass spectra. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This hyphenated technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. nih.govchemrxiv.org IMS-MS can separate isomers that are indistinguishable by mass alone and provides an additional dimension of characterization, enhancing analytical specificity.

These advanced MS techniques can be coupled with both GC and LC, providing a multi-dimensional analytical platform for comprehensive characterization and mechanistic studies of this compound and related compounds. researchgate.netnih.gov

Electrochemical and Sensor-Based Research Methodologies for Detection Principles

The detection of organophosphorus compounds, including this compound, has benefited significantly from the development of electrochemical and sensor-based methodologies. These techniques offer advantages in terms of portability, cost-effectiveness, and potential for rapid, on-site analysis. rsc.org The fundamental principle of electrochemical detection lies in measuring the electrical current generated from a redox reaction of the target analyte at an electrode surface. mdpi.com

One approach involves the use of chemically modified electrodes to enhance sensitivity and selectivity. For instance, electrodes modified with materials like poly(3-thiophene acetate (B1210297) acid) conjugated with amino acids have been shown to catalyze the hydrolysis of organophosphorus pesticides, generating an electrochemically detectable product. nih.gov While not specifically tested on this compound, this principle of biomimetic catalysis, mimicking the action of hydrolase enzymes, presents a promising avenue for its detection. nih.gov The "catalytic triad" of serine, histidine, and glutamic acid can facilitate the breakdown of the organophosphorus compound, leading to a measurable signal. nih.gov

Another strategy is the development of molecularly imprinted polymers (MIPs) as artificial receptors. nih.gov This technique involves creating polymer matrices with cavities specifically shaped to bind to a target molecule, such as this compound. The rebinding of the analyte can be transduced into an electrical signal. MIP-based sensors have been successfully developed for various analytes, demonstrating their potential for high selectivity. nih.gov

Furthermore, innovative sensor designs, such as dual-sensor methods that combine electrochemical profiles from two different electrodes, have been shown to increase the accuracy of detecting multiple substances simultaneously. rsc.org The integration of nanomaterials, like silica (B1680970) nanochannel arrays on glassy carbon electrodes, can also significantly enhance detection sensitivity by pre-concentrating the analyte at the electrode surface. frontiersin.org

The table below summarizes key aspects of electrochemical and sensor-based detection principles relevant to organophosphorus compounds.

| Methodology | Principle | Key Features | Potential Application for this compound |

| Chemically Modified Electrodes | Catalytic hydrolysis of the analyte at the electrode surface, generating a detectable species. nih.gov | Enhanced sensitivity and selectivity; biomimetic approach. nih.gov | Detection through hydrolysis and measurement of a resulting product. |

| Molecularly Imprinted Polymers (MIPs) | Creation of specific binding sites for the target analyte within a polymer matrix. nih.gov | High selectivity and versatility. nih.gov | Selective capture and quantification of this compound. |

| Dual-Sensor Method | Combination of electrochemical profiles from multiple sensors to improve accuracy. rsc.org | Increased selectivity for complex samples. rsc.org | Enhanced discrimination from potential interferents in environmental or biological samples. |

| Nanochannel-Modified Electrodes | Enrichment of the analyte within nanochannels on the electrode surface. frontiersin.org | High sensitivity due to pre-concentration. frontiersin.org | Trace-level detection in various matrices. |

Retrospective Detection Methodologies for Research Samples (e.g., Fluoride (B91410) Reactivation)

Retrospective detection of exposure to organophosphorus nerve agents, including this compound, is crucial for forensic and verification purposes. A key methodology in this area is fluoride reactivation. This technique is particularly valuable because it can regenerate the original nerve agent from its adducts with cholinesterases in biological samples. tno.nldtic.mil

The principle behind fluoride reactivation is the cleavage of the bond between the phosphonyl group of the nerve agent and the serine residue in the active site of enzymes like butyrylcholinesterase (BuChE). dtic.mil Incubation of a sample, such as plasma, with a fluoride source like potassium fluoride, breaks this bond and reforms the phosphorus-fluorine bond of the original agent. scirp.orgoup.com The regenerated agent can then be extracted and analyzed, typically using gas chromatography-mass spectrometry (GC-MS). tno.nlscirp.org

Several improvements have been made to the fluoride reactivation method to enhance its sensitivity and reliability. These include optimizing sample preparation with solid-phase extraction (SPE) and employing large volume injections for GC-MS analysis. tno.nl Simple organic extraction methods have also been developed to minimize agent loss during sample processing. scirp.org

The fluoride reactivation method has been successfully applied to detect various nerve agents in biological samples from different species. nih.gov For instance, studies have shown its effectiveness in detecting sarin (B92409) and soman (B1219632) in plasma and tissues from guinea pigs and rhesus monkeys. dtic.milnih.gov The levels of reactivated agent have been correlated with exposure doses, demonstrating the quantitative potential of this method. dtic.milnih.gov

An important consideration in retrospective detection is the "aging" of the nerve agent-enzyme adduct. This process involves the loss of an alkyl or cycloalkyl group from the phosphorus atom, which prevents reactivation by fluoride ions. oup.com Therefore, the timing of sample collection and analysis is critical for successful detection.

The table below details research findings related to the fluoride reactivation methodology.

| Study Focus | Sample Type | Key Findings | Reference |

| Improvement of Fluoride Reactivation Method | Human Plasma | Simple organic extraction with chloroform (B151607) followed by GC-MS/MS analysis successfully detected sarin. scirp.org | scirp.org |

| Enhanced Sample Preparation and MS Analysis | Human Plasma/Serum | Use of new SPE cartridges and large volume injections with thermal desorption GC-MS achieved detection limits of approximately 10 pg/mL for several nerve agents. tno.nl | tno.nl |

| Application to Sarin and Soman Exposure | Guinea Pig and Rhesus Monkey Plasma and Tissues | The method was specific, quantitative, and retrospective for analyzing sarin and soman exposures. The highest amounts of reactivated agent were found in lung and kidney tissue. dtic.milnih.gov | dtic.milnih.gov |

| Stability of Reactivated Agents | Guinea Pig Tissues | Levels of reactivated agents decreased more slowly after death, which is beneficial for forensic identification. dtic.milnih.gov | dtic.milnih.gov |

Environmental Fate and Remediation Research of Pentyl Methylphosphonofluoridate

Environmental Degradation Pathways and Mechanisms

The persistence of organophosphorus compounds like pentyl methylphosphonofluoridate in the environment is governed by a combination of physical, chemical, and biological processes. osti.govgeoscienceworld.org Understanding these degradation pathways is essential for predicting their environmental behavior and developing effective cleanup technologies.

Hydrolysis is a primary degradation pathway for organophosphorus compounds in aqueous environments and moist soils. osti.govnih.govresearchgate.net The reaction involves the cleavage of the P-F bond by water, leading to the formation of less toxic phosphonic acid derivatives. nih.govnih.govpreprints.org The rate of hydrolysis is significantly influenced by pH, with faster degradation typically observed under alkaline conditions. osti.govresearchgate.netnih.gov In soil, the presence of mineral surfaces and organic matter can influence hydrolysis rates. Clay minerals and metal oxides, for instance, can catalyze the hydrolysis of some organophosphorus pesticides. osti.govnih.gov However, sorption to soil particles can also occur, potentially reducing the availability of the compound for degradation. geoscienceworld.orglyellcollection.org

The general mechanism for the hydrolysis of G-series agents like this compound involves a nucleophilic attack on the phosphorus atom by a water molecule or hydroxide (B78521) ion, resulting in the displacement of the fluoride (B91410) ion. nih.govpreprints.org This process breaks the toxic P-F bond, significantly reducing the compound's toxicity. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Organophosphorus Compounds

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Generally increases with higher pH (alkaline conditions). | osti.govresearchgate.net |

| Temperature | Increases with higher temperatures. | researchgate.net |

| Mineral Surfaces | Can catalyze hydrolysis (e.g., clay, metal oxides). | osti.govnih.gov |

| Organic Matter | Can adsorb the compound, potentially slowing degradation. | geoscienceworld.org |

Photolysis, or degradation by sunlight, can be another abiotic transformation pathway for organophosphorus compounds in the environment. geoscienceworld.orgresearchgate.net However, for many organophosphorus pesticides, photolysis is generally considered a slower degradation process compared to hydrolysis and biodegradation under typical environmental conditions. geoscienceworld.orglyellcollection.org The effectiveness of photolytic degradation depends on the compound's ability to absorb light in the solar spectrum and the presence of photosensitizers in the environment.

Other abiotic processes that could contribute to the transformation of this compound include reactions with other environmental chemicals. However, hydrolysis remains the most studied and significant abiotic degradation pathway for G-series agents. nih.gov

Microorganisms play a crucial role in the breakdown of many organic pollutants, including organophosphorus compounds. nih.govtaylorfrancis.com Several bacterial and fungal species have been identified that can utilize organophosphorus compounds as a source of phosphorus, carbon, or nitrogen. researchgate.netnih.govnih.gov This microbial degradation, or biodegradation, can lead to the complete mineralization of the compound into harmless inorganic substances. taylorfrancis.com

The primary mechanism of microbial degradation of organophosphorus compounds is enzymatic hydrolysis. researchgate.netmdpi.com Enzymes such as phosphotriesterases (PTEs), organophosphate hydrolase (OPH), and diisopropyl fluorophosphatase have been isolated from various microorganisms and have shown the ability to break the P-F or other ester bonds in these compounds. researchgate.netmdpi.commdpi.com The gene encoding for organophosphate hydrolase, opd (organophosphate degrading), has been found in various geographically and taxonomically diverse bacterial species. nih.gov Research has focused on engineering these enzymes for enhanced activity and stability for use in bioremediation applications. nih.gov

Table 2: Key Enzymes in Organophosphorus Biodegradation

| Enzyme | Function | Source Organisms (Examples) | Reference |

| Phosphotriesterases (PTEs) | Hydrolyze a broad range of organophosphorus compounds. | Brevundimonas diminuta, Flavobacterium sp. | mdpi.com |

| Organophosphate Hydrolase (OPH) | Catalyzes the hydrolysis of the P-O, P-F, P-S, and P-CN bonds. | Pseudomonas diminuta, Flavobacterium sp. | mdpi.com |

| Diisopropyl Fluorophosphatase | Specifically hydrolyzes the P-F bond in compounds like Sarin (B92409) and Soman (B1219632). | Not specified in provided context. | mdpi.comresearchgate.net |

| Organophosphorus Acid Anhydrolase (OPAA) | Catalyzes the hydrolysis of G-agents. | Not specified in provided context. | nih.gov |

Advanced Strategies for Chemical Neutralization

Due to the extreme toxicity of this compound, rapid and effective neutralization methods are of paramount importance. Research has moved beyond simple hydrolysis to develop advanced catalytic systems for its destruction.

Various catalytic systems have been developed to accelerate the degradation of organophosphorus nerve agents. These include metal-based catalysts, polymeric materials, and enzymatic preparations. mdpi.comresearchgate.net The goal is to achieve rapid hydrolysis or oxidation of the agent into non-toxic products. mdpi.comresearchgate.net For instance, certain reactive polymers and sorbents have been designed for the removal and decontamination of chemical warfare agents. nih.govcluin.org These materials can be incorporated into protective equipment or used for large-scale decontamination. nih.gov Photocatalysis using materials like titanium dioxide (TiO2) has also been explored, where UV light generates reactive oxygen species that can decompose these hazardous compounds. nih.gov

Significant advancements have been made in the use of heterogeneous catalysts, particularly metal-organic frameworks (MOFs) and other nanomaterials, for the neutralization of organophosphorus agents. nih.govresearchgate.net MOFs are highly porous materials with a large surface area, making them excellent candidates for adsorbing and catalytically degrading chemical warfare agents. nih.govmdpi.com

Zirconium-based MOFs, such as UiO-66 and MOF-808, have shown exceptional catalytic activity in the hydrolysis of G-series agents and their simulants. nih.govmdpi.comusna.edu The metal nodes in the MOF structure act as Lewis acid sites, activating the P-F bond for nucleophilic attack by water or hydroxide. mdpi.comdtic.mil Researchers have further enhanced the catalytic efficiency of MOFs by incorporating basic functional groups, such as amines or azoles, into the framework, which can facilitate the hydrolysis process. dtic.milmorressier.com

Nanomaterials, including nanostructured metal oxides, also show promise for the decontamination of chemical warfare agents. researchgate.net These materials offer a high surface area and reactive sites for the catalytic degradation of these toxic compounds. researchgate.net

Table 3: Promising Material-Based Neutralization Systems

| Material | Mechanism of Action | Advantages | Reference |

| Zirconium-based MOFs (e.g., UiO-66, MOF-808) | Catalytic hydrolysis via Lewis acidic metal nodes. | High surface area, tunable structure, high catalytic activity. | nih.govmdpi.comusna.edu |

| Functionalized MOFs (e.g., with amines, azoles) | Enhanced catalytic hydrolysis through basic functionalities. | Increased reaction rates compared to unfunctionalized MOFs. | dtic.milmorressier.com |

| Nanostructured Metal Oxides (e.g., TiO2) | Photocatalytic degradation via generation of reactive oxygen species. | Can lead to complete mineralization of the agent. | nih.govresearchgate.net |

| Reactive Polymers and Sorbents | Adsorption and chemical reaction to neutralize the agent. | Can be incorporated into protective materials. | nih.govcluin.org |

Optimized Reaction Conditions for Enhanced Neutralization Efficiency

The neutralization of this compound, a compound structurally related to G-series nerve agents, is critical for decontamination and environmental remediation. While specific data for this exact compound is limited, research on analogous organophosphorus agents like Sarin (GB) and Soman (GD) provides significant insights into optimizing neutralization efficiency. The primary method for neutralization is alkaline hydrolysis, where the compound is broken down into less toxic phosphonic acid derivatives.

Key parameters influencing the efficiency of this process include pH, temperature, and the nature of the neutralizing agent. Studies on G-series agents have demonstrated that hydrolysis is significantly accelerated in alkaline conditions. nih.govacs.org For instance, the half-life of Sarin in water at a neutral pH of 7.0 is approximately 5.4 hours, which dramatically decreases to 15 minutes at a pH of 9.0. nih.gov This highlights the critical role of maintaining a high pH for rapid and effective neutralization.

The choice of alkaline agent is also crucial. While sodium hydroxide is commonly used, potassium hydroxide can offer advantages in certain scenarios. For example, in the neutralization of GD, the use of potassium hydroxide prevents the precipitation of fluoride salts, which can occur with sodium hydroxide and hinder the process. acs.org

Temperature is another significant factor, with higher temperatures generally leading to faster reaction rates. Research on the hydrolysis of Sarin in a sodium hydroxide solution showed that increasing the temperature from 50°C to 90°C substantially reduced the time required for 99.9% degradation.

Enzymatic hydrolysis presents a promising alternative to chemical methods, offering high specificity and efficiency under milder conditions. Enzymes like organophosphorus hydrolase (OPH) have been shown to effectively hydrolyze a range of organophosphorus compounds, including nerve agents. researchgate.net The pH profile for OPH-catalyzed hydrolysis typically shows optimal activity under alkaline conditions. researchgate.net

Below is a data table summarizing optimized conditions for the neutralization of G-series nerve agents, which can be considered indicative for this compound.

| Parameter | Optimized Condition | Rationale |

| pH | > 9.0 (alkaline) | Significantly accelerates the rate of hydrolysis. nih.gov |

| Neutralizing Agent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Effective in providing the necessary alkaline environment. KOH may be preferred to avoid precipitation of byproducts. acs.org |

| Temperature | Elevated (e.g., 90°C) | Increases the reaction kinetics for faster degradation. |

| Catalyst (Alternative) | Organophosphorus Hydrolase (OPH) | Provides high catalytic efficiency under milder, alkaline pH conditions. researchgate.net |

Research on Sequestration and Adsorption Technologies

Sequestration and adsorption are key technologies for the removal of this compound from contaminated environments, preventing its migration and potential exposure. Research in this area focuses on understanding how these compounds interact with environmental materials and on developing new materials with high capture efficiency.

Adsorption Mechanisms on Environmental Matrices

The adsorption of organophosphorus compounds like this compound onto environmental matrices such as soils and clays (B1170129) is a complex process governed by several mechanisms. These include:

Electrostatic Interactions: The surfaces of clay minerals are often charged, and these charges can attract and bind polar organophosphorus molecules. mdpi.com The nature and strength of this interaction depend on the specific mineralogy of the soil and the pH of the surrounding medium. geoscienceworld.org

Surface Complexation: The phosphorus center of the molecule can form complexes with metal ions present on the surface of minerals, a process known as inner-sphere adsorption. mdpi.com

Hydrogen Bonding: The presence of hydroxyl groups on the surface of clay minerals can lead to the formation of hydrogen bonds with the organophosphorus compound.

Hydrophobic Interactions: In soils with high organic matter content, hydrophobic partitioning can play a significant role in the adsorption of less polar organophosphorus compounds. geoscienceworld.org

The effectiveness of these mechanisms is influenced by soil properties such as organic matter content, clay content and type, pH, and moisture content. geoscienceworld.org For instance, soils with higher clay and organic matter content generally exhibit a higher adsorption capacity for organophosphorus pesticides. geoscienceworld.org

Design of Novel Adsorbent Materials for Phosphonofluoridate Capture

To overcome the limitations of natural adsorbents, significant research has been dedicated to designing and synthesizing novel materials with enhanced adsorption capabilities for organophosphorus compounds. These materials often feature high surface areas, tunable pore sizes, and specific functional groups to target phosphonofluoridates.

Metal-Organic Frameworks (MOFs) have emerged as a particularly promising class of adsorbents. Their crystalline structure, composed of metal ions or clusters linked by organic ligands, provides a high density of active sites for both adsorption and catalytic degradation of organophosphorus compounds. For example, HKUST-1, a copper-based MOF, has demonstrated the ability to adsorb various organophosphate pesticides, with its performance being influenced by factors like pH and contact time. nih.gov The adsorption capacities of MOFs can be substantial, as shown in the table below for a simulant of Sarin.

Activated Carbons are another widely studied class of adsorbents due to their high porosity and surface area. They can be produced from various carbonaceous source materials and their surface chemistry can be modified to enhance their affinity for specific pollutants. The adsorption capacity of activated carbon for organophosphorus compounds is influenced by the pore size distribution and the presence of surface functional groups.

Functionalized Silica (B1680970) Gels have also been developed for the capture of organophosphorus compounds. By grafting specific ligands onto the silica surface, the material's affinity and selectivity for the target compound can be significantly improved. For instance, silica gel functionalized with phosphine (B1218219) groups has shown a strong affinity for lead, a principle that can be adapted for capturing phosphorus-containing compounds. mdpi.com

The following table presents representative adsorption capacities of some novel adsorbent materials for organophosphorus compounds, which can serve as a reference for the potential capture of this compound.

| Adsorbent Material | Target Compound (Simulant) | Adsorption Capacity (mg/g) | Reference |

| HKUST-1 (MOF) | Malathion | 14.01 | nih.gov |

| Coconut Shell Activated Carbon | Bis(2-ethylhexyl) Phosphate | 263 | mdpi.com |

| UiO-66-NH2 (MOF) | Diclofenac (as an organic pollutant model) | 555 | mdpi.com |

Long-Term Stability and Fate of Sequestrated Compounds

The primary degradation pathway for adsorbed organophosphorus compounds is hydrolysis, which breaks the P-F and P-O bonds, leading to the formation of less toxic phosphonic acids. nih.gov The rate of this degradation is influenced by the properties of the adsorbent material and the environmental conditions. For example, the presence of water and the catalytic activity of the adsorbent surface (as seen in some MOFs) can significantly accelerate hydrolysis.

The degradation products themselves can have varying degrees of persistence in the environment. Methylphosphonic acid (MPA), a common final degradation product of many G-series agents, is known to be relatively persistent in soil. nih.govosti.gov The persistence of these degradation products is influenced by factors such as soil type, microbial activity, and pH. geoscienceworld.org While biodegradation can eventually break down these products, the process can be slow. geoscienceworld.org

Furthermore, there is a possibility of desorption, where the sequestered compound is released back into the environment. The strength of the adsorption bond plays a key role here. Strong chemisorption, involving the formation of chemical bonds between the adsorbate and the adsorbent, leads to more stable sequestration compared to weaker physisorption forces.

Research into the long-term fate of these compounds aims to develop adsorbent materials that not only capture the target molecule but also facilitate its degradation into non-toxic and environmentally benign products, thus ensuring a permanent remediation solution.

Enzymatic Interaction and Biocatalytic Degradation Research of Pentyl Methylphosphonofluoridate

Identification and Characterization of Organophosphorus-Degrading Enzymes

The scientific community has identified several classes of enzymes capable of hydrolyzing the phosphorus-fluorine bond characteristic of phosphonofluoridates like pentyl methylphosphonofluoridate. These enzymes, originating from a wide array of organisms, exhibit varying degrees of efficiency and different structural adaptations for recognizing and degrading these toxic compounds. wikipedia.orgmdpi.comnih.gov

Phosphotriesterases (PTEs) and Paraoxonases (PON1) in Phosphonofluoridate Hydrolysis

Phosphotriesterases (PTEs) are a well-studied group of enzymes, with a prominent member being the PTE from the bacterium Brevundimonas (formerly Pseudomonas) diminuta. mdpi.comtamu.edu This enzyme is a homodimeric metalloprotein that contains two divalent metal ions, typically zinc (Zn²⁺), in its active site. mdpi.com PTEs have demonstrated the ability to hydrolyze a broad spectrum of organophosphorus compounds, including phosphonofluoridates such as Sarin (B92409) and Soman (B1219632), by cleaving the P-F bond. tamu.eduproteopedia.org The enzyme's catalytic mechanism significantly enhances the rate of hydrolysis, making it a prime candidate for detoxification applications. tamu.edu For instance, the PTE from P. diminuta has been shown to increase the hydrolysis rate of Sarin by a factor of 2.2 x 10⁵ at pH 7.0. tamu.edu

Paraoxonase 1 (PON1) is a mammalian serum enzyme associated with high-density lipoproteins (HDL). nih.govnih.gov While its primary physiological role is thought to involve the metabolism of oxidized lipids, PON1 also possesses the ability to hydrolyze various organophosphorus compounds, including nerve agents. nih.govresearchgate.net The catalytic activity of PON1 is calcium-dependent and can vary significantly among individuals due to genetic polymorphisms. nih.govnih.govresearchgate.net These genetic variations can influence an individual's susceptibility to organophosphate poisoning. nih.gov

Table 1: Comparative Hydrolytic Activity of PTE on Phosphonofluoridates

| Substrate | Turnover Number (s⁻¹) | Source |

|---|---|---|

| Isopropyl methylphosphonofluoridate (Sarin) | 56 | tamu.edu |

| 1,2,2-trimethylpropylmethylphosphonofluoridate (Soman) | 5 | tamu.edu |

| Diisopropyl fluorophosphate (B79755) (DFP) | 41 | tamu.edu |

Diisopropyl Fluorophosphatases (DFPases) and Organophosphate Acid Anhydrolases (OPAAs)

Diisopropyl Fluorophosphatases (DFPases) are enzymes that show a particular proficiency in hydrolyzing diisopropyl fluorophosphate (DFP) and other G-type nerve agents. A notable example is the DFPase isolated from squid (Loligo vulgaris), which effectively detoxifies Sarin and Soman. nih.govnih.gov This enzyme has been the subject of protein engineering efforts to enhance its stability and in vivo efficacy, such as through PEGylation, to increase its biological half-life. nih.gov Squid-type DFPases can hydrolyze Sarin and Soman at nearly equal rates, although these rates are about one-tenth of that for DFP hydrolysis. nih.gov

Organophosphorus Acid Anhydrolases (OPAAs) are another class of enzymes highly effective in detoxifying G-type nerve agents. wikipedia.orgnih.gov OPAAs have been found in various organisms, from bacteria to marine life. wikipedia.org The enzyme from Alteromonas species, in particular, has been extensively studied. nih.gov OPAAs generally exhibit a higher degradation ability for G-type nerve agents compared to organophosphate pesticides. nih.gov The catalytic mechanism is believed to involve a general base mechanism that facilitates the displacement of the fluoride (B91410) ion from the phosphorus center. wikipedia.org

Comparative Enzymatic Hydrolysis Mechanisms Across Diverse Enzyme Classes

While all these enzyme classes achieve the hydrolysis of the P-F bond in phosphonofluoridates, their mechanisms exhibit key differences. PTEs utilize a binuclear metal center to activate a water molecule for nucleophilic attack. nih.gov In contrast, the exact mechanism for OPAA is still under investigation but is thought to proceed via a general base catalysis involving an activated water molecule without the direct participation of metal ions in the same manner as PTEs. wikipedia.org Theoretical studies on the alkaline hydrolysis of phosphonofluoridates like Sarin and Soman suggest a mechanism involving the formation of a pentacoordinate intermediate. uky.edu This intermediate is formed by the attack of a hydroxide (B78521) ion on the phosphorus center, followed by the departure of the fluoride ion. uky.edu The structural and functional diversity among these enzyme classes provides a range of catalytic platforms for the potential bioremediation of phosphonofluoridates.

Mechanistic Studies of Enzymatic Hydrolysis

Understanding the precise molecular steps of enzymatic hydrolysis is essential for the rational design of more efficient biocatalysts. These studies focus on the enzyme's active site, the dynamics of substrate interaction, and the roles of key chemical components in catalysis.

Active Site Characterization and Substrate Binding Dynamics

The active sites of organophosphorus-degrading enzymes are structurally tailored to accommodate their substrates. In PTE, the active site is a hydrophobic pocket at the C-terminus of a TIM-barrel structure, containing the binuclear metal center. mdpi.comnih.gov The binding of the phosphonofluoridate substrate involves the interaction of the phosphoryl oxygen with one of the metal ions in the active site, which polarizes the P-O bond and facilitates nucleophilic attack. nih.govnih.gov The size and nature of the alkyl groups attached to the phosphorus atom can influence the rate of hydrolysis, with larger, bulkier groups sometimes leading to slower reaction rates due to steric hindrance within the active site. tamu.edu

For OPAAs, which have a trimeric structure, the active site is also a key area of research. wikipedia.org Site-directed mutagenesis studies targeting the active site have been conducted to improve the catalytic efficiency of OPAA towards specific nerve agents. nih.govmdpi.com These studies highlight the importance of specific amino acid residues in shaping the active site for optimal substrate binding and turnover.

Enzyme Engineering for Enhanced Degradation Efficacy

Natural enzymes often exhibit suboptimal activity against synthetic compounds like this compound. Enzyme engineering techniques, including directed evolution and site-directed mutagenesis, are employed to enhance their catalytic efficiency, stability, and substrate specificity. nih.govnih.gov

Directed evolution and rational design have yielded remarkable improvements in the catalytic activity of enzymes toward G-agents and their analogs. nih.govnih.gov By creating libraries of mutant enzymes and screening them for improved function, variants with catalytic efficiencies (kcat/Km) enhanced by several orders of magnitude have been identified. nih.govtamu.edu

Site-directed mutagenesis, guided by the enzyme's crystal structure, allows for targeted modifications of active site residues. nih.gov For phosphotriesterase (PTE), mutations are often focused on the "small" and "large" binding pockets of the active site to better accommodate the specific structure of the target organophosphate. nih.gov A key strategy involves enlarging the small binding pocket to enhance activity against nerve agents. nih.gov

One of the most successful examples involved creating a combinatorial library of PTE active site mutants by randomizing residues His-254, His-257, and Leu-303. tamu.edu Screening this library against a structural analog of the most toxic stereoisomer of soman led to the identification of the triple mutant H254G/H257W/L303T. This variant exhibited a catalytic turnover (kcat/Km) nearly 1,000 times greater than the wild-type enzyme for this specific substrate. tamu.edu Other variants, such as H257Y/L303T, have also shown significant improvements and are effective at detoxifying G-type agents. nih.govnih.gov These studies demonstrate that substantial enhancements in substrate specificity and catalytic rate can be achieved with relatively few amino acid substitutions. tamu.edu

Interactive Table: Catalytic Efficiency of Engineered PTE Variants against Soman Analogs This table summarizes the improvement in catalytic efficiency (kcat/Km) of select PTE mutants compared to the wild-type enzyme for the hydrolysis of soman analogs.

| Enzyme Variant | Fold Improvement in kcat/Km vs. Wild-Type | Target Substrate | Reference(s) |

|---|---|---|---|

| H254G/H257W/L303T | ~1000x | S(P)S(C)-soman analog | tamu.edu |

| H257Y/L303T | >1000x | G-type agents | nih.govnih.gov |

| I106A/F132A/H254Y | ~37x (for S(P)R(C) isomer) | Soman analog | researchgate.net |

| BHR-30 | Most efficient reported (kcat/Km of 1.4 × 10⁶ M⁻¹s⁻¹) | Soman (GD) | nih.gov |

For practical applications in decontamination, enzymes must be robust and stable under various environmental conditions, including elevated temperatures. mdpi.com Significant research has focused on improving the thermal stability of organophosphate-degrading enzymes. nih.gov

One successful strategy involves the computational design and introduction of disulfide bonds to create a more rigid protein structure. Using software to identify suitable residue pairs, researchers engineered cysteine mutations into PTE. The resulting mutants, such as A204C/T234C and T128C/E153C, showed significantly higher retained activity at 65°C compared to the wild-type enzyme. nih.gov

Another approach is to utilize enzymes from thermophilic or hyperthermophilic organisms, which are naturally adapted to high temperatures. Phosphotriesterase-like lactonases (PLLs) from thermophilic archaea, such as Sulfolobus solfataricus (SsoPox), are highly thermostable and can be engineered to improve their weak promiscuous phosphotriesterase activity. mdpi.commdpi.com The high intrinsic stability of these enzymes makes them excellent starting scaffolds for engineering robust biocatalysts suitable for long-term storage and use in demanding field conditions. mdpi.com

The application of engineered enzymes for the bioremediation of this compound and related compounds offers a safe and environmentally friendly alternative to traditional chemical decontamination methods. nih.govnih.gov To avoid concerns associated with releasing genetically modified organisms into the environment, research has increasingly focused on the use of cell-free enzyme systems. nih.govnih.gov

Cell-free systems utilize purified enzymes or crude cell extracts rather than whole living microbes. nih.gov This approach has several advantages: the catalytic activity can be concentrated, the formulation can be optimized for specific conditions (pH, temperature), and the enzymes can be incorporated into various materials like foams, gels, or paints for practical surface decontamination. nih.govnih.gov Engineered enzymes have been successfully used in solution to rapidly degrade high concentrations (25 mM) of nerve agents, including soman and VX, in under five minutes. nih.gov Furthermore, enzyme-based solutions have been shown to effectively decontaminate surfaces contaminated with soman (97.6% removal) and VX (99.4% removal), demonstrating their potential for real-world applications. nih.gov

Computational Enzymology and Molecular Modeling of Enzyme-Substrate Complexes

Computational methods are indispensable tools for understanding and engineering organophosphate-degrading enzymes. acs.orgnih.gov Techniques such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations provide atomic-level insights into how these enzymes bind to substrates like this compound and catalyze their hydrolysis. nih.govacs.org

Molecular docking can predict the preferred binding orientation of a substrate within the enzyme's active site. acs.org These models help rationalize the observed stereoselectivity of wild-type and mutant enzymes and guide the rational design of new variants. For example, computational docking of substrate transition-state analogs into modeled structures of PTE mutants has successfully captured the enantiomeric preferences of different variants. acs.org

QM/MM simulations offer a more dynamic and detailed view of the enzymatic reaction mechanism. nih.govpsu.edumdpi.com In this approach, the chemically active region (the substrate and key active site residues) is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. acs.org These simulations have been used to map the entire reaction pathway for organophosphate hydrolysis by PTE, identifying the transition state and key structural motions of the binuclear metal center in the active site. acs.org Such detailed mechanistic understanding is crucial for explaining how specific mutations lead to enhanced catalytic activity and for designing next-generation biocatalysts. acs.org

Future Directions and Emerging Research Areas in Pentyl Methylphosphonofluoridate Studies

Integration of Artificial Intelligence and Machine Learning in Organophosphorus Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of organophosphorus compounds. These computational tools offer the ability to analyze vast datasets, predict molecular properties, and accelerate the design of new molecules with desired characteristics, moving beyond traditional experimental approaches.

One of the primary applications of AI in this field is in the de novo design of molecules. researchgate.netdiva-portal.org Researchers are developing frameworks, such as those using Recurrent Neural Networks (RNNs), to generate novel organophosphorus structures. diva-portal.orgnih.govnih.gov The goal is to create compounds that retain desired functionalities, like those of pesticides or flame retardants, but exhibit lower toxicity to humans and the environment. researchgate.netnih.gov For instance, machine learning models can be trained on large chemical databases (like the ZINC database) to "learn" the rules of molecular structure and generate new, valid molecules with high "druglikeness" scores. diva-portal.orgnih.govnih.gov

Furthermore, AI is being employed to predict the properties and biological activity of these compounds. Explainable AI (XAI) frameworks are being developed to not only predict outcomes like flame retardancy but also to identify the specific molecular substructures responsible for these properties. nih.gov This insight is invaluable for guiding the synthesis of safer and more effective chemicals. By establishing predictive models for properties such as toxicity, absorption, and environmental persistence, AI can significantly reduce the time and cost associated with the development and screening of new compounds. nih.gov This approach allows for the virtual screening of thousands of potential candidates, flagging the most promising ones for experimental validation. nih.gov

Table 1: Applications of AI/ML in Organophosphorus Research

| Application Area | Description | Potential Impact on Pentyl Methylphosphonofluoridate Studies |

|---|---|---|

| De Novo Molecular Design | Using generative models (e.g., RNNs) to create novel organophosphorus molecules with specific target properties. researchgate.netdiva-portal.org | Design of analogues with reduced toxicity or tailored reactivity for specific industrial applications. |

| Property Prediction | Employing deep neural networks to predict flame retardancy, toxicity, and biological activity based on molecular structure. nih.gov | Rapidly estimate the hazard profile and potential applications without extensive laboratory synthesis and testing. |

| Virtual Screening | Screening large chemical databases to identify candidate molecules with desired characteristics. nih.gov | Identification of safer alternatives or compounds with similar properties for comparative studies. |

| Explainable AI (XAI) | Identifying key molecular fragments or substructures that contribute to a specific property (e.g., toxicity or efficacy). nih.gov | Understanding which parts of the this compound structure are most critical to its chemical behavior. |

Multiscale Modeling Approaches for Comprehensive Mechanistic Understanding

Understanding the behavior of organophosphorus compounds like this compound—from the quantum level of bond breaking and formation to their interactions within complex biological systems—requires a range of computational techniques. Multiscale modeling provides a powerful framework for bridging these different scales of time and length. researchgate.netmdpi.com This approach was recognized with the 2013 Nobel Prize in Chemistry for its ability to provide a comprehensive understanding of complex chemical systems. researchgate.netnobelprize.org

At the most fundamental level, Quantum Mechanics (QM) methods are used to describe the electronic structure and reactivity of the molecule, such as the hydrolysis of the P-F bond. researchgate.netmdpi.com However, QM calculations are computationally expensive and limited to relatively small systems. To study larger systems, such as the interaction of this compound with an enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is employed. researchgate.netnih.gov In this method, the reactive center of the system is treated with high-level QM, while the surrounding environment (e.g., the protein and solvent) is described using more efficient Molecular Mechanics (MM) force fields. researchgate.net

This QM/MM approach has been successfully used to study the reactivity and stereoselectivity of organophosphorus compounds with enzymes, identifying key amino acid residues that influence the reaction mechanism. mdpi.comnih.gov For even larger scales, such as simulating the diffusion of these compounds or their behavior in bulk materials, coarse-graining techniques are used. rsc.orgrsc.org In coarse-grained models, groups of atoms are represented as single particles, allowing for simulations over longer timescales to study processes like self-assembly or interactions with cell membranes. rsc.orgrsc.org The development of these integrated modeling approaches is crucial for predicting the fate of compounds like this compound in biological and environmental systems.

Table 2: Multiscale Modeling Techniques in Organophosphorus Research

| Modeling Scale | Technique | Area of Application | Relevance to this compound |

|---|---|---|---|

| Nanoscale (Quantum) | Quantum Mechanics (QM), Density Functional Theory (DFT) | Chemical reactions, bond breaking/formation, electronic properties. researchgate.netmdpi.com | Understanding the fundamental reactivity, such as the mechanism of hydrolysis at the phosphorus center. |

| Meso- to Macroscale | Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, protein-ligand binding, reaction mechanisms in solution. researchgate.netnih.gov | Simulating its interaction with biological targets like acetylcholinesterase to understand its toxic mechanism. |

| Macroscale (Continuum) | Coarse-Grained (CG) Modeling, Dissipative Particle Dynamics (DPD) | Self-assembly, membrane interactions, polymer systems, large-scale diffusion. rsc.orgrsc.org | Predicting its behavior in complex environments, such as transport across biological membranes or persistence in soil. |

Development of Sustainable and Green Chemistry Approaches in Synthesis and Degradation

The high toxicity and environmental persistence of many organophosphorus compounds necessitate a shift towards more sustainable and green chemical practices. nih.govnih.gov This involves developing eco-friendly synthesis methods and efficient, safe degradation technologies. tandfonline.comchemeo.com